

# (1-Aminocyclohexyl)methanol hydrochloride molecular structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (1-Aminocyclohexyl)methanol  
hydrochloride

**Cat. No.:** B1343115

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An In-depth Technical Guide to the Molecular Structure of **(1-Aminocyclohexyl)methanol Hydrochloride**

Authored for Researchers, Scientists, and Drug Development Professionals

## Introduction

**(1-Aminocyclohexyl)methanol hydrochloride** is a bifunctional organic compound that serves as a crucial building block in modern medicinal chemistry and materials science. Its structure, featuring a rigid cyclohexyl scaffold substituted with both a primary amine and a primary alcohol, provides a versatile platform for the synthesis of more complex molecular architectures. The hydrochloride salt form enhances its stability and aqueous solubility, making it a convenient precursor for further chemical modification.<sup>[1]</sup> This guide provides an in-depth analysis of its molecular structure, the spectroscopic techniques used for its characterization, a validated synthetic pathway, and its applications in research and development.

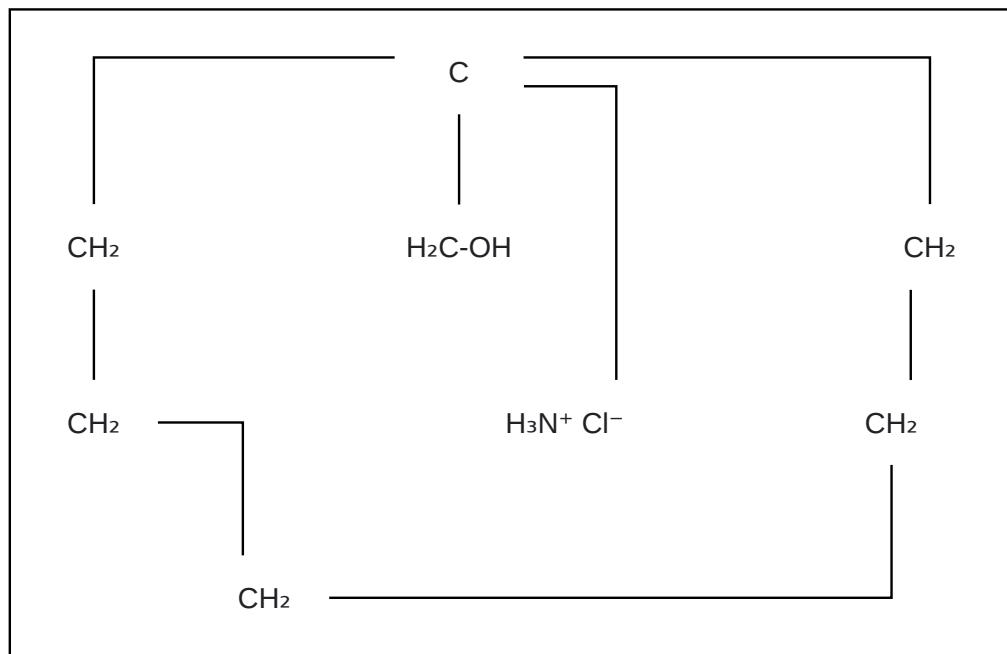
## Part 1: Core Molecular Structure & Physicochemical Properties

The fundamental identity of **(1-Aminocyclohexyl)methanol hydrochloride** is defined by its unique arrangement of atoms and functional groups. The molecule consists of a cyclohexane

ring where one carbon atom (C1) is geminally substituted with an aminomethyl group ( $-\text{CH}_2\text{NH}_3^+$ ) and a hydroxymethyl group ( $-\text{CH}_2\text{OH}$ ).

## Structural Representation

The 2D structure illustrates the connectivity of the atoms. The central cyclohexyl ring is non-aromatic and saturated. The C1 carbon is a quaternary center, bonded to the C2 and C6 carbons of the ring, a hydroxymethyl group, and an amino group. In its hydrochloride form, the basic amino group is protonated to form an ammonium cation, which is ionically bonded to a chloride anion.



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Caption: 2D Structure of **(1-Aminocyclohexyl)methanol hydrochloride**.

## Conformational Analysis

The cyclohexane ring predominantly exists in a stable chair conformation to minimize steric and torsional strain. The bulky aminomethyl and hydroxymethyl groups attached to the same carbon atom (C1) will occupy axial and equatorial positions. A conformational equilibrium exists, though the energetic difference between the two chair conformers is complex due to the geminal substitution. This defined three-dimensional structure is a key feature exploited in drug design, as it allows for precise spatial positioning of pharmacophoric elements.

## Physicochemical Data Summary

Quantitative data provides a clear profile of the compound for experimental and modeling purposes.

Property	Value	Source
CAS Number	5460-68-4	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>16</sub> ClNO	<a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	165.66 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
IUPAC Name	(1-aminocyclohexyl)methanol;hyd rochloride	<a href="#">[4]</a>
SMILES	Cl.NC1(CO)CCCCC1	<a href="#">[3]</a>
Physical Form	Solid	<a href="#">[2]</a>
Purity	Typically ≥95%	<a href="#">[2]</a> <a href="#">[3]</a>
Storage	Inert atmosphere, room temperature	<a href="#">[2]</a>

## Part 2: Spectroscopic Signature for Structural Verification

The elucidation and confirmation of the molecular structure rely on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's functional groups and connectivity. As a senior scientist, the key is not just to acquire the data, but to interpret it correctly based on foundational chemical principles.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

- $^1\text{H}$  NMR Spectroscopy (Expected):
  - Cyclohexane Protons (-CH<sub>2</sub>-): A broad, complex multiplet would be expected in the  $\delta$  1.2-1.8 ppm region, integrating to 10 protons. The complexity arises from the overlapping signals of axial and equatorial protons, each with distinct chemical environments.
  - Hydroxymethyl Protons (-CH<sub>2</sub>OH): A singlet would be expected around  $\delta$  3.5-3.7 ppm, integrating to 2 protons. Its proximity to the electronegative oxygen atom shifts it downfield.
  - Hydroxyl Proton (-OH): A broad singlet, exchangeable with D<sub>2</sub>O, typically appearing between  $\delta$  2.0-4.0 ppm. Its chemical shift can be highly variable depending on concentration and solvent.
  - Ammonium Protons (-NH<sub>3</sub><sup>+</sup>): A broad singlet would be expected in the  $\delta$  7.5-8.5 ppm region, integrating to 3 protons. The protonation of the amine group significantly shifts these protons downfield. This signal is also exchangeable with D<sub>2</sub>O.
- $^{13}\text{C}$  NMR Spectroscopy (Expected):
  - Quaternary Carbon (C1): A signal around  $\delta$  60-65 ppm, showing no protons attached in a DEPT experiment.
  - Hydroxymethyl Carbon (-CH<sub>2</sub>OH): A signal around  $\delta$  65-70 ppm.
  - Cyclohexane Carbons (-CH<sub>2</sub>-): Multiple signals would be expected in the  $\delta$  20-40 ppm region, reflecting the different chemical environments of the ring carbons.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Rationale
O-H Stretch (Alcohol)	3200-3600 (Broad)	Characteristic of hydrogen-bonded hydroxyl groups.
N-H Stretch (Ammonium)	2800-3100 (Broad, Strong)	The N-H stretching vibrations in an R-NH <sub>3</sub> <sup>+</sup> group are strong and appear at lower frequencies than in a free amine.
C-H Stretch (Aliphatic)	2850-2960	Typical for sp <sup>3</sup> C-H bonds in the cyclohexane ring and hydroxymethyl group.
N-H Bend (Ammonium)	1500-1600	A characteristic bending vibration for the ammonium group.
C-O Stretch (Alcohol)	1000-1260	Corresponds to the stretching vibration of the primary alcohol C-O bond.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. Using Electrospray Ionization (ESI) in positive ion mode, the molecule would be detected as its free base cation.

- Expected [M+H]<sup>+</sup>: 130.12 m/z, corresponding to the protonated free base (C<sub>7</sub>H<sub>15</sub>NO). The hydrochloride salt dissociates in solution.
- Key Fragmentation Pathways:
  - Loss of water (-18 Da) from the [M+H]<sup>+</sup> ion to yield a fragment at m/z 112.11.
  - Loss of the hydroxymethyl radical (-•CH<sub>2</sub>OH, -31 Da) to yield a fragment at m/z 99.11.

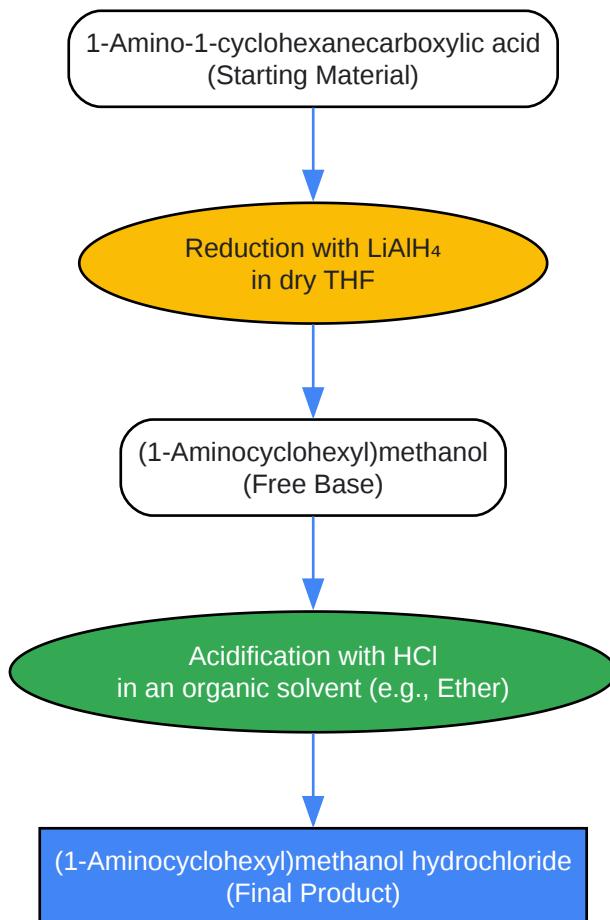
- Cleavage of the C-C bond to lose the entire hydroxymethyl group, leading to the 1-aminocyclohexyl cation.

## Part 3: Validated Synthetic Pathway

Understanding the synthesis of **(1-Aminocyclohexyl)methanol hydrochloride** is critical for ensuring purity and for potential derivatization. The most common and efficient route begins with the readily available 1-amino-1-cyclohexanecarboxylic acid.<sup>[6]</sup>

### Synthetic Workflow Diagram

The process is a straightforward reduction of a carboxylic acid to a primary alcohol, followed by conversion to the hydrochloride salt.



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Caption: Synthetic workflow for **(1-Aminocyclohexyl)methanol hydrochloride**.

## Experimental Protocol: Reduction and Salt Formation

Trustworthiness in synthesis comes from meticulous execution and an understanding of the underlying chemistry. This protocol is a self-validating system, with clear steps for reaction, workup, and purification.

- Reaction Setup (Inert Atmosphere):
  - To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Lithium Aluminum Hydride (LiAlH<sub>4</sub>) (1.2 equivalents) as a suspension in anhydrous tetrahydrofuran (THF).
  - Causality: LiAlH<sub>4</sub> is a powerful reducing agent capable of reducing carboxylic acids directly to alcohols. Anhydrous conditions and an inert atmosphere are critical as LiAlH<sub>4</sub> reacts violently with water.
- Addition of Starting Material:
  - Slowly add 1-amino-1-cyclohexanecarboxylic acid (1.0 equivalent) portion-wise to the stirred LiAlH<sub>4</sub> suspension at 0 °C (ice bath).
  - Causality: The addition must be slow and controlled due to the highly exothermic nature of the reaction.
- Reaction:
  - After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
  - Causality: Heating provides the necessary activation energy to drive the reduction to completion.
- Workup (Quenching):
  - Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH<sub>4</sub> used in grams.

- Causality: This specific sequence (Fieser workup) is designed to safely quench the excess LiAlH<sub>4</sub> and precipitate the aluminum salts as a granular solid that is easy to filter.
- Isolation of Free Base:
  - Stir the resulting mixture at room temperature for 30 minutes. Filter the solid salts and wash them thoroughly with THF or ethyl acetate.
  - Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude (1-Aminocyclohexyl)methanol free base.
- Hydrochloride Salt Formation:
  - Dissolve the crude free base in a minimal amount of a suitable organic solvent like diethyl ether or isopropanol.
  - Slowly add a solution of HCl in diethyl ether (or gaseous HCl) until the solution becomes acidic (test with pH paper).
  - Causality: The protonation of the basic amine by HCl causes the much less soluble hydrochloride salt to precipitate from the non-polar organic solvent.
- Purification:
  - Collect the precipitated white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure **(1-Aminocyclohexyl)methanol hydrochloride**.

## Part 4: Applications in Drug Development

The utility of **(1-Aminocyclohexyl)methanol hydrochloride** lies in its role as a rigid bifunctional scaffold.

- Scaffold for Combinatorial Chemistry: The primary amine and primary alcohol serve as orthogonal handles for chemical modification. The amine can be readily acylated, alkylated, or used in reductive amination, while the alcohol can be esterified, etherified, or oxidized. This allows for the rapid generation of libraries of compounds for high-throughput screening.

- **Constrained Analogues:** In drug design, replacing a flexible aliphatic chain with a rigid cyclohexyl ring can lock a molecule into a specific, biologically active conformation. This can lead to improved binding affinity and selectivity for a target protein.
- **Precursor for Bioactive Molecules:** This compound is a known building block for synthesizing molecules with potential applications in various therapeutic areas. Its structure is a component of compounds investigated for their activity as receptor modulators or enzyme inhibitors.[\[1\]](#)

## Conclusion

**(1-Aminocyclohexyl)methanol hydrochloride** is more than a simple chemical; it is a precisely defined molecular tool. Its structural rigidity, bifunctionality, and well-characterized spectroscopic signature make it an invaluable asset for researchers in synthetic and medicinal chemistry. A thorough understanding of its structure, as detailed in this guide, is the foundation for its effective application in the development of novel therapeutics and advanced materials.

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- To cite this document: BenchChem. [(1-Aminocyclohexyl)methanol hydrochloride molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1343115#1-aminocyclohexyl-methanol-hydrochloride-molecular-structure]

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